7-硫代-8-氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

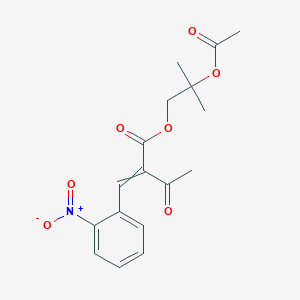

7-Thio-8-oxoguanosine, also known as 7-Thio-8-oxoguanosine, is a useful research compound. Its molecular formula is C₁₀H₁₂N₄O₆S and its molecular weight is 316.29. The purity is usually 95%.

BenchChem offers high-quality 7-Thio-8-oxoguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Thio-8-oxoguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

核糖体中的碱基配对偏好

8-氧鸟苷 (8-oxoG) 是一种鸟嘌呤的衍生物,已知易于氧化,从而形成 8-氧鸟嘌呤 {svg_1}. 在无蛋白质的 DNA 中,8-oxodG 比反式构象更频繁地采用顺式构象 {svg_2}. 在顺式构象中,8-oxodG 与 dA 配对 {svg_3}. 8-oxoG 的这种特性已被用于研究核糖体上的碱基配对偏好 {svg_4}.

DNA 复制和氧化损伤

7,8-二氢-8-氧鸟嘌呤 (8-oxoG) 吸引了分析人员的极大关注,因为它与 DNA 复制中的 GC → TA 转变相关 {svg_5}. 由于氧化还原电位低于鸟嘌呤,8-oxoG 被认为是最终的“正孔”汇,DNA 的氧化被引导到这个方向 {svg_6}. 8-oxoG 的这种特性已被用于研究 DNA 中的氧化损伤 {svg_7}.

茶碱适体抑制

已发现 7,8-二氢-8-氧鸟嘌呤损伤会抑制茶碱适体 {svg_8}. 7-硫代-8-氧鸟苷的这种特性已被用于研究茶碱适体的抑制 {svg_9}.

作用机制

Target of Action

7-Thio-8-oxoguanosine, also known as 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione, is a nucleoside analog . It primarily targets RNA or DNA synthesis . It has been found to be a potent activator of a number of effectors involved in anti-tumor immune responses .

Mode of Action

The compound’s action mechanism relies on obstructing RNA or DNA synthesis . It has been found to induce interferon (IFN) production, activate asialo-GM1 positive (AGM1+) killer cells, and enhance specific antibody responses .

Biochemical Pathways

7-Thio-8-oxoguanosine affects the biochemical pathways involved in DNA replication. It is associated with GC → TA transversions in DNA replication . This is due to its lower redox potential compared to guanine, making it the ultimate “positive hole” sink, where the oxidation of DNA is funneled into this direction .

Result of Action

The primary result of 7-Thio-8-oxoguanosine’s action is the disruption of RNA or DNA synthesis . This disruption can lead to a variety of effects, including the potential treatment of neoplasms, DNA-damage related ailments, and viral infections .

Action Environment

The action of 7-Thio-8-oxoguanosine can be influenced by various environmental factors. For instance, the presence of water molecules around the compound can play a crucial role in the process of proton release from 8-oxoG˙+ to the first hydration shell

生化分析

Biochemical Properties

7-Thio-8-oxoguanosine plays a crucial role in biochemical reactions, particularly those involving oxidative damage to nucleic acids. It interacts with various enzymes and proteins, including DNA glycosylases such as OGG1, which recognize and excise oxidized guanine lesions from DNA . This interaction is essential for maintaining genomic stability and preventing mutations. Additionally, 7-Thio-8-oxoguanosine can inhibit or alter the activity of RNA polymerases, affecting RNA synthesis and processing .

Cellular Effects

The effects of 7-Thio-8-oxoguanosine on cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to DNA and RNA damage . This compound affects cell signaling pathways, particularly those involved in the cellular response to oxidative stress, such as the activation of antioxidant defense mechanisms. Furthermore, 7-Thio-8-oxoguanosine can alter gene expression by modifying transcriptional regulatory elements and epigenetic markers .

Molecular Mechanism

At the molecular level, 7-Thio-8-oxoguanosine exerts its effects through several mechanisms. It can form adducts with DNA and RNA, leading to mutations and disruptions in base pairing . The compound’s ability to adopt different conformations allows it to interact with various biomolecules, including enzymes involved in DNA repair and RNA processing . Additionally, 7-Thio-8-oxoguanosine can inhibit the activity of certain enzymes, such as RNA polymerases, by binding to their active sites and preventing proper function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Thio-8-oxoguanosine can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 7-Thio-8-oxoguanosine can lead to persistent oxidative damage in cells, affecting cellular function and viability . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 7-Thio-8-oxoguanosine vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, 7-Thio-8-oxoguanosine can cause significant DNA and RNA damage, leading to cell death and tissue toxicity . These dosage-dependent effects are important for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

7-Thio-8-oxoguanosine is involved in several metabolic pathways, particularly those related to oxidative stress and DNA repair . The compound interacts with enzymes such as DNA glycosylases, which recognize and excise oxidized guanine lesions from DNA . Additionally, 7-Thio-8-oxoguanosine can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, 7-Thio-8-oxoguanosine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Thio-8-oxoguanosine is critical for its activity and function. The compound can localize to the nucleus and mitochondria, where it exerts its effects on DNA and RNA . Targeting signals and post-translational modifications may direct 7-Thio-8-oxoguanosine to specific compartments or organelles, influencing its activity and interactions with other biomolecules .

属性

IUPAC Name |

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVRXZQAWPIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)